molecular formula C19H16O5 B2525623 (Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858762-38-6

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2525623
CAS RN: 858762-38-6
M. Wt: 324.332
InChI Key: QDMCAXYWSRCAFC-YVLHZVERSA-N
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Description

(Z)-methyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also known as MBOP, is a chemical compound that has been widely studied in scientific research. MBOP belongs to the class of benzofuran derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The synthesis and reactions of 3-oxo-2,3-dihydrobenzofuran derivatives have been explored, demonstrating their utility in generating a range of chemical structures, including pyran derivatives, through reactions with alkyl 2-cyano-3-alkoxypropenoate and alkyl 2-alkoxycarbonyl-3-alkoxypropenoate (Mérour & Cossais, 1991). These reactions are valuable for synthesizing complex organic molecules, highlighting the compound's role in facilitating diverse synthetic pathways.

Structural Analysis

  • Detailed structural analysis has been conducted on related compounds, such as dabigatran etexilate tetrahydrate, to understand their molecular geometry, intramolecular hydrogen bonding, and crystal packing (Liu et al., 2012). Such studies are crucial for designing drugs with optimal properties and understanding the physical basis of their interactions.

Heterocyclic Chemistry

  • Innovative methods for synthesizing 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives showcase the potential of utilizing tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. These processes underscore the compound's role in heterocyclic chemistry, enabling the creation of novel heterocycles with significant stereoselectivity (Gabriele et al., 2006).

Catalysis and Coordination Chemistry

  • Research into palladium-catalyzed synthesis demonstrates the ability to create stereodefined isobenzofuran and furan derivatives, showcasing the compound's utility in catalysis and coordination chemistry for the synthesis of complex organic structures with specific stereochemistry (Rossi et al., 2000).

Advanced Materials and Luminescence

  • The assembly of 2D->2D interpenetrating coordination polymers with polyrotaxane- and polycatenane-like motifs reveals the influence of various ligands on topological structural diversity. Such studies indicate potential applications in materials science, particularly in designing novel materials with unique luminescent properties or functionalities (Lan et al., 2008).

properties

IUPAC Name

methyl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-12(19(21)22-2)23-14-8-9-15-16(11-14)24-17(18(15)20)10-13-6-4-3-5-7-13/h3-12H,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMCAXYWSRCAFC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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